Tpeg-P

Drug-Induced Liver Injury Alkaline Phosphatase Fluorescent Probe

Tpeg-P is a rationally designed, enzyme-activated fluorescent probe featuring an intramolecular hydrogen bond (IMHB) enhancement mechanism for ultrasensitive, specific detection of alkaline phosphatase (ALP). Unlike conventional probes, its locked non-fluorescent state minimizes background, delivering a 15-fold signal-to-background ratio in live-cell imaging and 7-fold selectivity for ALP over acid phosphatase. Ideal for high-content hepatotoxicity screening, in vitro DILI modeling, and non-invasive in vivo monitoring of liver injury. Choose Tpeg-P for reliable, quantitative ALP assessment in drug development and safety pharmacology.

Molecular Formula C35H34N5O7P
Molecular Weight 667.6 g/mol
Cat. No. B12377225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTpeg-P
Molecular FormulaC35H34N5O7P
Molecular Weight667.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NC(=C5C(=N4)N(C=N5)CCOCCOCCO)C6=CC=CC=C6OP(=O)(O)O
InChIInChI=1S/C35H34N5O7P/c41-20-22-46-24-23-45-21-19-39-25-36-33-32(30-13-7-8-14-31(30)47-48(42,43)44)37-34(38-35(33)39)26-15-17-29(18-16-26)40(27-9-3-1-4-10-27)28-11-5-2-6-12-28/h1-18,25,41H,19-24H2,(H2,42,43,44)
InChIKeyQTBCEFPNEXSDPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TPEG-P for Advanced ALP Detection in Drug-Induced Liver Injury Research


TPEG-P is a rationally designed, enzyme-activated fluorescent probe specifically developed for the detection of alkaline phosphatase (ALP) in cellular and animal models of drug-induced liver injury (DILI) [1]. The compound is characterized by an intramolecular hydrogen bond (IMHB) enhancement mechanism, which enables highly specific and sensitive fluorescence turn-on in the presence of its target enzyme [1]. This mechanism provides a distinct advantage over traditional probes by minimizing background signal and improving signal-to-noise ratios in complex biological environments [1].

Limitations of Generic ALP Probes and the TPEG-P Advantage


Generic ALP probes, such as ELF-97 or standard fluorescein diphosphate, often suffer from high background fluorescence due to spontaneous hydrolysis or non-specific activation by other phosphatases, limiting their utility in complex tissue environments [1]. TPEG-P overcomes these limitations through its engineered intramolecular hydrogen bond, which locks the molecule in a non-fluorescent state until it is specifically cleaved by ALP [1]. This design principle directly translates to a superior performance profile, including enhanced sensitivity and specificity, which cannot be replicated by off-the-shelf alternatives [1].

Quantitative Performance Metrics for TPEG-P: A Comparative Analysis


Specificity of TPEG-P for ALP Over Other Phosphatases

TPEG-P exhibits a high degree of specificity for alkaline phosphatase (ALP) compared to other common phosphatases, such as acid phosphatase (ACP) and protein tyrosine phosphatase (PTP1B). This selectivity is a direct consequence of its intramolecular hydrogen bond (IMHB) design [1].

Drug-Induced Liver Injury Alkaline Phosphatase Fluorescent Probe

Enhanced Sensitivity of TPEG-P in Detecting Low ALP Activity

The limit of detection (LOD) for ALP using TPEG-P is significantly lower than that achievable with the commercially available standard probe, fluorescein diphosphate (FDP). This superior sensitivity is attributed to the low background signal and high turn-on ratio of TPEG-P [1].

Drug-Induced Liver Injury Fluorescence Microscopy Sensitivity Analysis

Superior Signal-to-Background Ratio in Live-Cell Imaging

In live-cell imaging applications, the signal-to-background ratio (SBR) is a critical parameter. TPEG-P demonstrates a substantially higher SBR in HepG2 cells stimulated with APAP compared to a commonly used reference probe [1].

Drug-Induced Liver Injury Live-Cell Imaging Fluorescent Probe

In Vivo Performance and Pharmacokinetics in a Murine DILI Model

TPEG-P enables real-time, non-invasive imaging of ALP activity in a living mouse model of APAP-induced DILI. Its pharmacokinetic profile allows for rapid and sustained imaging of the liver region following systemic administration [1].

Drug-Induced Liver Injury In Vivo Imaging Biodistribution

Key Research Applications for TPEG-P in DILI and Beyond


High-Content Screening for DILI in Drug Discovery

TPEG-P's high specificity and low detection limit make it an ideal reagent for high-content screening assays designed to identify compounds with hepatotoxic potential. Its performance in live-cell imaging (15-fold SBR) allows for automated, quantitative assessment of ALP release as an early marker of liver injury in cultured hepatocytes or liver-on-a-chip models [1].

Mechanistic Studies of ALP Dynamics in DILI Pathogenesis

Researchers can leverage TPEG-P's superior specificity (7-fold higher ALP activation vs. ACP) to precisely map the temporal and spatial dynamics of ALP activity during the progression of DILI. This can provide critical insights into the role of ALP isoforms and their association with different phases of hepatocyte damage and recovery, using both in vitro and ex vivo tissue analysis [1].

In Vivo Longitudinal Monitoring of Liver Injury in Preclinical Models

The demonstrated in vivo performance of TPEG-P allows for non-invasive, real-time monitoring of liver injury in small animal models. This capability enables longitudinal studies to track the onset, severity, and resolution of DILI following drug administration, providing a more comprehensive and ethical assessment of hepatotoxicity compared to traditional terminal histopathology [1].

Technical Documentation Hub

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43 linked technical documents
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